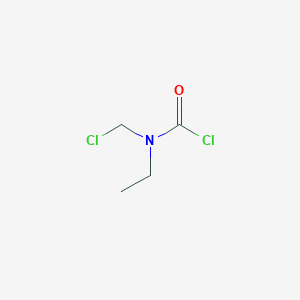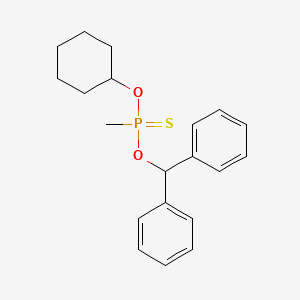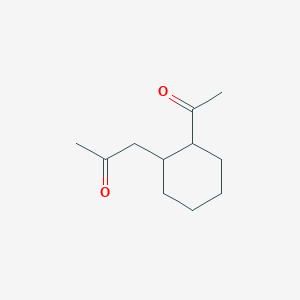
2-Methyl-2-(1-methyl-4-methylidenecyclohexyl)cyclopentan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-2-(1-methyl-4-methylidenecyclohexyl)cyclopentan-1-one is an organic compound belonging to the group of ketones and cycloalkanes. This compound is known for its unique structure, which includes a cyclopentane ring substituted with a methyl group and a cyclohexyl group that contains a methylidene substituent. It is used in various applications, including as a fragrance component.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2-(1-methyl-4-methylidenecyclohexyl)cyclopentan-1-one can be carried out by a radical addition of cyclopentanone to (+)-limonene under oxygen in acetic acid. Manganese (II) acetate and cobalt (II) acetate are used as catalysts in this reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves the use of cyclopentanone and limonene as starting materials, with appropriate catalysts to facilitate the reaction.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-2-(1-methyl-4-methylidenecyclohexyl)cyclopentan-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methylidene group can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles such as Grignard reagents (RMgX) or organolithium compounds (RLi) are commonly used.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted cyclopentanone derivatives.
Scientific Research Applications
2-Methyl-2-(1-methyl-4-methylidenecyclohexyl)cyclopentan-1-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized as a fragrance component in the formulation of perfumes and other scented products.
Mechanism of Action
The mechanism of action of 2-Methyl-2-(1-methyl-4-methylidenecyclohexyl)cyclopentan-1-one involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways are still under investigation, but it is believed to modulate enzyme activity and receptor binding.
Comparison with Similar Compounds
Similar Compounds
Cyclohexenone: A versatile intermediate used in the synthesis of pharmaceuticals and fragrances.
2-Cyclohexen-1-one, 4,4-dimethyl-: Another ketone with similar structural features.
2- (2- (4-Methyl-3-cyclohexen-1-yl)propyl)cyclopentanone: Used as a fragrance component.
Uniqueness
2-Methyl-2-(1-methyl-4-methylidenecyclohexyl)cyclopentan-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its structure allows for specific interactions with biological targets, making it valuable in various research and industrial applications.
Properties
CAS No. |
62097-01-2 |
|---|---|
Molecular Formula |
C14H22O |
Molecular Weight |
206.32 g/mol |
IUPAC Name |
2-methyl-2-(1-methyl-4-methylidenecyclohexyl)cyclopentan-1-one |
InChI |
InChI=1S/C14H22O/c1-11-6-9-13(2,10-7-11)14(3)8-4-5-12(14)15/h1,4-10H2,2-3H3 |
InChI Key |
DXXKUXIDNLFFKL-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC(=C)CC1)C2(CCCC2=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1R,3S,4R)-1,7,7-trimethyl-3-nitrobicyclo[2.2.1]heptan-2-one](/img/structure/B14547747.png)
![3-[4-Hydroxy-3-(hydroxymethyl)benzoyl]benzoic acid](/img/structure/B14547748.png)
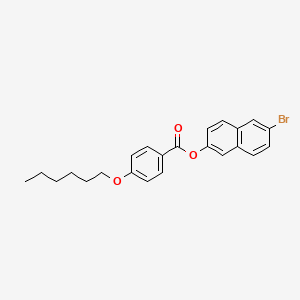
![2-[(5-Bromo-6-methylpyridin-2-yl)oxy]-5-chlorophenol](/img/structure/B14547751.png)
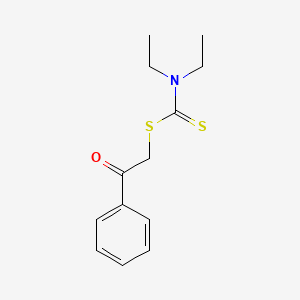
![N,N'-(Ethane-1,2-diyl)bis[N-(2-methoxyethyl)undec-10-enamide]](/img/structure/B14547760.png)



![3-[(4-Methoxybenzoyl)sulfanyl]pyridine-2-carboxylic acid](/img/structure/B14547798.png)
![N-[2-Fluoro-4-(trifluoromethyl)phenyl]pyridine-3-carboxamide](/img/structure/B14547810.png)
